molecular formula C23H25BN2O3 B2513753 N-1-naphthalenyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea CAS No. 942610-02-8

N-1-naphthalenyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea

Cat. No. B2513753
CAS RN: 942610-02-8
M. Wt: 388.27
InChI Key: GUSIZHPDHAVXFO-UHFFFAOYSA-N
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Description

N-1-naphthalenyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea, commonly known as NBU-1, is a boron-containing compound that has gained significant attention in scientific research due to its unique properties. This compound is synthesized through a multi-step process involving boronate ester and amine coupling, followed by reduction and purification. NBU-1 has been found to have potential applications in various fields, including catalysis, electronics, and biomedical research.

Mechanism of Action

Target of Action

Similar compounds have been used in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which is used to form carbon-carbon bonds .

Mode of Action

The compound N-1-naphthalenyl-N’-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea likely interacts with its targets through a process known as transmetalation . In the Suzuki-Miyaura coupling reaction, this involves the transfer of an organic group from boron to palladium . The compound, being an organoboron reagent, is likely involved in this step of the reaction .

Biochemical Pathways

The biochemical pathways affected by N-1-naphthalenyl-N’-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea are likely related to the formation of carbon-carbon bonds . This is a crucial process in organic synthesis, allowing for the construction of complex organic molecules from simpler precursors .

Pharmacokinetics

Organoboron compounds, in general, are known for their stability and environmental benignity , which could potentially impact their bioavailability.

Result of Action

The molecular and cellular effects of the action of N-1-naphthalenyl-N’-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea are likely related to its role in the formation of carbon-carbon bonds . This can lead to the synthesis of complex organic molecules, which can have various effects depending on the specific molecules produced .

Action Environment

The action, efficacy, and stability of N-1-naphthalenyl-N’-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction, in which this compound is likely involved, is known for its mild and functional group tolerant reaction conditions . This suggests that the compound could potentially be stable and effective under a variety of conditions .

properties

IUPAC Name

1-naphthalen-1-yl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BN2O3/c1-22(2)23(3,4)29-24(28-22)17-12-14-18(15-13-17)25-21(27)26-20-11-7-9-16-8-5-6-10-19(16)20/h5-15H,1-4H3,(H2,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSIZHPDHAVXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-1-naphthalenyl-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-urea

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